molecular formula C22H25NO2S B2760560 3,3-Diphenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one CAS No. 1351598-48-5

3,3-Diphenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one

Cat. No. B2760560
CAS RN: 1351598-48-5
M. Wt: 367.51
InChI Key: KAQPSJBIBKZKKD-UHFFFAOYSA-N
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Description

The compound “3,3-Diphenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one” is a derivative of 1-thia-4-azaspiro[4.5]decane . It’s part of a class of compounds that have been synthesized and studied for their potential biological activities .


Synthesis Analysis

The synthesis of 1-thia-4-azaspiro[4.5]decane derivatives involves a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The compounds are then isolated from the reaction mixture by column chromatography .


Molecular Structure Analysis

The molecular structure of 1-thia-4-azaspiro[4.5]decane derivatives, including “this compound”, is characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-thia-4-azaspiro[4.5]decane derivatives include condensation and glycosylation reactions . The thioglycoside derivatives of the synthesized compounds are synthesized by glycosylation reactions using acetylated glycosyl bromides .

Scientific Research Applications

Antiviral Applications

A series of derivatives of 1-thia-4-azaspiro[4.5]decan-3-ones, related to the compound , have been synthesized and evaluated for their antiviral activities. These compounds have shown inhibitory effects against human coronaviruses and influenza viruses. For instance, certain derivatives were found effective against human coronavirus 229E replication, with one compound exhibiting an EC50 value of 5.5 µM, comparable to known coronavirus inhibitors. This suggests the potential of these scaffolds in developing novel antiviral drugs (Apaydın et al., 2019), (Apaydın et al., 2021).

Antimicrobial Applications

Compounds based on the 1-thia-4-azaspiro[4.5]decan-3-one scaffold have also been assessed for their antimicrobial efficacy. In one study, derivatives demonstrated a range of inhibitory effects on mycobacterial growth, indicating their potential in addressing tuberculosis and other bacterial infections (Güzel et al., 2006).

Synthetic and Chemical Transformations

The compound and its derivatives have been subjects of synthetic studies aimed at exploring their chemical transformations and potential in drug discovery. For example, the synthesis of new spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5]decan-2-one was explored for antimicrobial properties, showcasing the versatility of these compounds in generating bioactive molecules (Al-Ahmadi & El-zohry, 1995).

Anticancer and Antidiabetic Applications

Further research has expanded into the development of spirothiazolidines analogs with potential anticancer and antidiabetic activities. These studies have identified certain derivatives with significant activity against cancer cell lines and have explored their mechanisms of action, providing a foundation for future therapeutic development (Flefel et al., 2019).

properties

IUPAC Name

1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2S/c24-21(23-13-11-22(12-14-23)25-15-16-26-22)17-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQPSJBIBKZKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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